Chitosan malate

Description

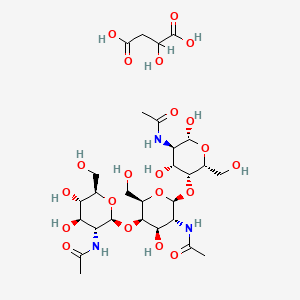

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

91869-06-6 |

|---|---|

Molecular Formula |

C28H47N3O21 |

Molecular Weight |

761.7 g/mol |

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;2-hydroxybutanedioic acid |

InChI |

InChI=1S/C24H41N3O16.C4H6O5/c1-7(31)25-13-18(36)20(11(5-29)39-22(13)38)42-24-15(27-9(3)33)19(37)21(12(6-30)41-24)43-23-14(26-8(2)32)17(35)16(34)10(4-28)40-23;5-2(4(8)9)1-3(6)7/h10-24,28-30,34-38H,4-6H2,1-3H3,(H,25,31)(H,26,32)(H,27,33);2,5H,1H2,(H,6,7)(H,8,9)/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20+,21+,22-,23+,24+;/m1./s1 |

InChI Key |

KQCBYLOBOGMDSY-OMCTUWBCSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)NC(=O)C)O.C(C(C(=O)O)O)C(=O)O |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)O)NC(=O)C)O.C(C(C(=O)O)O)C(=O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)NC(=O)C)O.C(C(C(=O)O)O)C(=O)O |

Synonyms |

chitosan malate |

Origin of Product |

United States |

Synthesis Methodologies and Reaction Optimization for Chitosan Malate

Conventional Synthetic Routes for Chitosan (B1678972) Malate (B86768) Preparation

Conventional methods for preparing chitosan malate primarily involve solution-based and solid-state strategies. These established techniques provide a foundational understanding of the reaction between chitosan and malic acid.

Solution-Based Derivatization Strategies

Solution-based synthesis is a widely employed method for the preparation of this compound. This approach involves dissolving chitosan in an acidic aqueous solution, followed by the introduction of malic acid. The reaction typically proceeds through the formation of an amide linkage between the primary amine groups of chitosan and the carboxylic acid groups of malic acid. researchgate.net Another possibility is the formation of ionic cross-links between the protonated amino groups of chitosan and the carboxylate ions of malic acid. acs.org

The reaction is influenced by several factors, including the concentration of reactants, temperature, and reaction time. researchgate.net For instance, increasing the temperature can enhance the reaction rate, but it may also lead to the degradation of the chitosan polymer. researchgate.net Therefore, optimizing these parameters is crucial to achieve the desired degree of substitution and to maintain the structural integrity of the chitosan backbone. In a typical procedure, chitosan is dissolved in a dilute acid solution, such as acetic acid, to protonate the amine groups and facilitate dissolution. researchgate.netacs.org Subsequently, malic acid is added to the chitosan solution, and the mixture is stirred for a specific duration at a controlled temperature to allow for the reaction to occur. researchgate.net The resulting this compound is then typically isolated by precipitation in a non-solvent like ethanol, followed by washing and drying. acs.org

Table 1: Influence of Reactant Ratio and Temperature on Chitosan-Maleic Anhydride (B1165640) Grafting researchgate.net

| Sample Code | MA:Ch Ratio (w/w) | Temperature (°C) | Total Acidic Content (mmol/mg) | Conversion (%) |

| W1230 | 1:2 | 30 | - | 13.9 |

| W2230 | 2:2 | 30 | - | 16.5 |

| W4230 | 4:2 | 30 | - | 17.6 |

| W4250 | 4:2 | 50 | - | 21.3 |

| W4270 | 4:2 | 70 | - | 25.1 |

| Data adapted from a study on grafting maleic anhydride onto chitosan, which provides insights into similar dicarboxylic acid reactions. researchgate.net |

Solid-State Synthesis Approaches

Solid-state synthesis offers an alternative, solvent-free method for producing chitosan derivatives. mdpi.com This technique involves the direct reaction of solid chitosan with a modifying agent, in this case, malic acid or its anhydride, under mechanical stress and sometimes elevated temperatures. mdpi.com Mechanochemical methods, such as reactive extrusion or grinding, are employed to facilitate the reaction. mdpi.com

The key advantages of solid-state synthesis include the elimination of solvents, which reduces environmental impact and simplifies product purification. mdpi.com The reaction time can also be significantly shorter, often reduced from hours to minutes compared to solution-based methods. mdpi.com In this process, the intimate mixing and mechanical energy provided by the extruder or grinder break down the crystalline structure of chitosan, increasing the accessibility of its reactive functional groups. mdpi.com A study on the solid-state modification of chitosan with maleic anhydride demonstrated the feasibility of this approach, suggesting a possible mechanism involving the formation of chitosan-maleic anhydride derivatives. mdpi.com This approach holds promise for the large-scale, environmentally friendly production of this compound.

Advanced Techniques in this compound Production

In recent years, advanced synthesis techniques have been explored to improve the efficiency, sustainability, and reaction control in the production of this compound. These methods often align with the principles of green chemistry, aiming to reduce energy consumption and the use of hazardous materials.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a rapid and efficient method for the chemical modification of chitosan. africanjournalofbiomedicalresearch.comscialert.net This technique utilizes microwave irradiation to provide uniform and rapid heating, which can significantly accelerate reaction rates and shorten reaction times from hours to minutes. scialert.net The synthesis of chitosan derivatives, including those with dicarboxylic acids, can be effectively achieved using this method. tjpr.orgjustia.com

In a typical microwave-assisted synthesis of a chitosan derivative, chitosan is dissolved in an appropriate solvent, and the modifying agent is added. The reaction mixture is then subjected to microwave irradiation at a specific power and for a set duration. scialert.net This method has been shown to produce chitosan derivatives with high yields and can be optimized by adjusting parameters such as microwave power, irradiation time, and reactant concentrations. scialert.net For example, the synthesis of chitosan-graft-polyaniline composites and other chitosan derivatives has been successfully demonstrated using microwave assistance. nih.govnih.gov The rapid heating and enhanced reaction kinetics offered by microwave irradiation make it an attractive alternative to conventional heating methods for producing this compound. mdpi.com

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with high temperatures and pressures, accelerating reaction rates. utwente.nl This technique has been successfully applied to the synthesis of chitosan derivatives and nanocomposites. utwente.nlbiointerfaceresearch.com

In the context of this compound synthesis, ultrasound can be used to enhance the dispersion of chitosan and facilitate the reaction with malic acid. utwente.nl An in-situ method for producing magnetic Fe3O4-chitosan nanocomposites using ultrasound demonstrated a significant reduction in synthesis time to just a few minutes. utwente.nl This rapid, one-step process involves the simultaneous chemical co-precipitation and functionalization under ultrasonic irradiation. utwente.nl The application of ultrasound can lead to the formation of nanoparticles with a uniform size distribution. nih.gov The efficiency of ultrasound-assisted synthesis depends on factors such as frequency, power, and sonication time. nih.gov This method offers a promising, energy-efficient route for the production of this compound with controlled properties. researchgate.netresearchgate.net

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly being guided by the principles of green chemistry, which advocate for the use of environmentally benign solvents, renewable resources, and energy-efficient processes. africanjournalofbiomedicalresearch.comulisboa.pt Chitosan itself is a biopolymer derived from chitin (B13524), a renewable resource, making it an excellent starting material for green synthesis. africanjournalofbiomedicalresearch.com

One of the key aspects of green synthesis is the use of safer solvents. acs.org Aqueous reaction media are preferred over organic solvents. researchgate.net The reaction of chitosan with dicarboxylic acids like malic acid can often be carried out in water or dilute aqueous acid solutions, minimizing the use of volatile organic compounds. acs.orgacs.org Furthermore, the use of deep eutectic solvents (DESs), which are biodegradable and have low toxicity, is being explored as a green alternative for chitin and chitosan processing. acs.orgmdpi.com For example, a DES composed of choline (B1196258) chloride and malic acid has been used in the deacetylation of chitin. acs.org

Energy efficiency is another core principle of green chemistry. acs.org Advanced techniques like microwave and ultrasound-assisted synthesis contribute to this goal by reducing reaction times and, consequently, energy consumption. africanjournalofbiomedicalresearch.comnih.gov The optimization of reaction conditions to be performed at ambient temperature and pressure further aligns with these principles. acs.org By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly. biointerfaceresearch.commdpi.com

Process Parameter Optimization in this compound Synthesis

The synthesis of this compound, a derivative prized for its tailored physicochemical properties, is a multi-faceted process where reaction conditions play a pivotal role in determining the final product's characteristics. Optimization of process parameters is crucial for controlling the degree of substitution, molecular weight, solubility, and morphology of the resulting biomaterial. This section delves into the key parameters that are manipulated to fine-tune the synthesis of this compound: reactant ratios, temperature, reaction time, pH, and the solvent system.

Influence of Reactant Ratios and Concentrations

The stoichiometry of the reactants—chitosan and malic acid—is a fundamental parameter governing the synthesis of this compound. The ratio between the amino groups on the chitosan backbone and the carboxylic acid groups of malic acid directly influences the extent of salt formation and potential covalent bonding (amidation or esterification).

Research into chitosan-based materials crosslinked with dicarboxylic acids highlights the significance of reactant ratios. In a study exploring the synthesis of a chitosan-based material using malic acid (MA) and urea (B33335) (UR) as a crosslinker, the morphology of the final product was found to be highly dependent on the weight ratios of the components, including the amount of water used as a solvent. researchgate.net For instance, a lower water-to-chitosan ratio (10g of water per gram of chitosan) tended to produce a foam-like product, whereas a higher ratio (25g of water per gram of chitosan) resulted in a porous tough gel. researchgate.net This demonstrates that concentration, dictated by the solvent volume, is as critical as the reactant ratio itself.

Further investigation into varying the malic acid to urea ratio, while keeping the chitosan and water content constant, revealed that the properties of the resulting gel could be finely tuned. researchgate.net A weight ratio of 1:1:2:25 for chitosan:malic acid:urea:water was identified as optimal for producing the most robust gel, indicating a complex interplay between the acid, crosslinker, and polymer concentrations. researchgate.net

Table 1: Effect of Reactant Ratios on Chitosan-Malic Acid-Urea Material Morphology

| Chitosan (CH) Weight Ratio | Malic Acid (MA) Weight Ratio | Urea (UR) Weight Ratio | Water (per g of CH) | Observed Product Morphology | Reference |

|---|---|---|---|---|---|

| 1 | Variable | Variable | 10 g | Foam Product | researchgate.net |

| 1 | Variable | Variable | 25 g | Porous Tough Gel (PTG) | researchgate.net |

| 1 | 1 | 2 | 25 g | Toughest Porous Gel Product | researchgate.net |

Temperature and Reaction Time Effects

Temperature and reaction time are interdependent parameters that significantly affect the kinetics and outcome of the this compound synthesis. They control not only the rate of the desired reaction but also the extent of potential side reactions, such as the degradation of the chitosan polymer backbone.

Elevated temperatures generally increase the reaction rate between chitosan and malic acid. However, this must be carefully balanced, as excessive heat can lead to the thermal degradation of chitosan, resulting in a lower molecular weight product. researchgate.netcapes.gov.br Studies on the modification of chitosan with other reagents have established clear temperature dependencies. For example, in the synthesis of a chitosan-polyacrylamide graft copolymer, the optimal temperature was found to be 40°C for a 3-hour reaction. itu.edu.tr Similarly, research on grafting maleic anhydride onto chitosan showed that increasing the reaction temperature from 30°C to 70°C increased the conversion rate. researchgate.net

Reaction time is equally critical. A sufficient duration is necessary to allow the reaction to proceed to the desired extent of substitution. In the aforementioned chitosan-polyacrylamide synthesis, a 3-hour period was deemed optimal. itu.edu.tr For chitosan degradation studies using acids, the molecular weight was observed to decrease significantly within the first few hours, after which the rate of degradation slowed. researchgate.netcapes.gov.br This implies that for this compound synthesis, there exists an optimal reaction window to maximize the yield and desired properties before significant polymer degradation occurs. The interplay between time and temperature dictates the final molecular weight and degree of substitution of the this compound.

Table 2: Influence of Temperature and Time on Chitosan Modification (General Findings)

| Parameter | Effect | Observation | Reference |

|---|---|---|---|

| Temperature | Increase | Increases reaction kinetics but can also increase polymer degradation, leading to lower molecular weight. | researchgate.netresearchgate.netcapes.gov.br |

| Reaction Time | Increase | Allows for higher degree of substitution/modification but also increases risk of degradation. An optimal time is needed to balance yield and product integrity. | researchgate.netcapes.gov.britu.edu.tr |

| Combined Effect | Optimization | Optimal conditions are specific to the reaction. For a chitosan-g-p(AAm) synthesis, 40°C and 3 hours were found to be optimal. | itu.edu.tr |

pH and Solvent System Considerations

The choice of solvent and the control of pH are paramount in the synthesis of this compound, primarily because of chitosan's unique solubility characteristics. Chitosan is generally insoluble in water and neutral or alkaline solutions but becomes soluble in dilute acidic solutions below a pH of approximately 6.0. google.comnih.gov

In the synthesis of this compound, malic acid itself can serve as the acidic component of the solvent system, typically in an aqueous solution. mdpi.comacs.org The dissolution process involves the protonation of the primary amino groups (-NH₂) on the chitosan backbone to form ammonium (B1175870) groups (-NH₃⁺). This positive charge induces electrostatic repulsion between the polymer chains, overcoming the extensive intermolecular hydrogen bonding and allowing the polymer to dissolve. nih.govresearchgate.net Therefore, maintaining an acidic pH is a prerequisite for a homogeneous reaction system, which is essential for uniform modification.

Dicarboxylic acids like malic acid can function as more than just solvents; they can act as ionic cross-linkers between chitosan chains, which can enhance the material properties of the final product. acs.org The reaction is typically conducted in an aqueous environment, making it a relatively green and eco-friendly process. researchgate.net The final pH of the reaction mixture can influence the equilibrium between the protonated and unprotonated amino groups, thereby affecting the reactivity of the chitosan and the nature of the final product. For instance, after one synthesis of a chitosan graft copolymer, the pH was adjusted to 9 with sodium hydroxide (B78521) to precipitate and isolate the product. itu.edu.tr This highlights that pH control is essential not only for the reaction itself but also for the subsequent purification and recovery steps.

Advanced Characterization Techniques for Chitosan Malate Materials

Spectroscopic Analysis for Structural Elucidation of Chitosan (B1678972) Malate (B86768)

Spectroscopic techniques are indispensable for probing the molecular structure of chitosan malate, confirming the formation of the salt, and identifying the functional groups involved in the interaction.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in chitosan and this compound, and for confirming the chemical modifications that occur during the salification process. nih.gov The FTIR spectrum of pure chitosan typically displays characteristic absorption bands corresponding to O-H and N-H stretching, C-H stretching, C=O stretching (amide I), and N-H bending (amide II). researchgate.netmdpi.comijasrm.com

Upon reaction with malic acid to form this compound, notable changes in the FTIR spectrum are observed. The interaction between the amino groups (-NH2) of chitosan and the carboxylic acid groups (-COOH) of malic acid leads to the formation of ammonium (B1175870) carboxylate salts. This is evidenced by shifts in the positions and intensities of the characteristic peaks. For instance, the band corresponding to the N-H bending of the primary amine in chitosan is expected to shift, and new peaks associated with the carboxylate anion (COO-) from malic acid will appear. researchgate.net The analysis of these spectral changes allows for the confirmation of the successful formation of this compound and provides insights into the nature of the chemical bonds formed. researchgate.netsciety.org

| Characteristic FTIR Peaks of Chitosan and Expected Shifts in this compound | |

| Functional Group | Wavenumber (cm⁻¹) |

| O-H and N-H stretching (Chitosan) | ~3400-3300 (broad) |

| C-H stretching (Chitosan) | ~2920 and 2870 |

| Amide I (C=O stretching of acetyl group) (Chitosan) | ~1650 |

| Amide II (N-H bending of primary amine) (Chitosan) | ~1590 |

| Carboxylate (COO-) stretching (in this compound) | Expected new peaks |

| N-H bending of ammonium ion (in this compound) | Expected shift from Amide II |

This table presents typical FTIR peak assignments for chitosan and hypothesized changes upon formation of this compound based on general principles of salt formation between an amine and a carboxylic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the chemical structure and composition of this compound at the atomic level. researchgate.netmdpi.com In the ¹H NMR spectrum of chitosan, characteristic signals for the protons of the glucosamine (B1671600) and N-acetylglucosamine units are observed. mdpi.comresearchgate.net

The formation of this compound results in discernible changes in the NMR spectrum. New signals corresponding to the protons of the malate counter-ion will appear. For instance, the methine (-CH) and methylene (B1212753) (-CH₂) protons of malic acid will give rise to specific resonances. mdpi.comfrontiersin.org Furthermore, the chemical shifts of the chitosan protons, especially those near the amino group, may be altered due to the protonation and ionic interaction with the malate. bibliotekanauki.pl The integration of the signals from both the chitosan backbone and the malate moiety can be used to determine the degree of substitution or the molar ratio of malate to chitosan units in the polymer salt. nih.gov

| Representative ¹H NMR Chemical Shifts for Chitosan and Malate | |

| Proton | Approximate Chemical Shift (ppm) |

| H-1 of glucosamine unit (Chitosan) | ~4.5-4.8 |

| H-2 of glucosamine unit (Chitosan) | ~3.1-3.2 |

| Protons of the pyranose ring (H-3 to H-6) (Chitosan) | ~3.5-3.9 |

| Acetyl protons (-COCH₃) of N-acetylglucosamine unit (Chitosan) | ~2.0 |

| Methine proton (-CH) of malate | ~4.3-4.5 |

| Methylene protons (-CH₂) of malate | ~2.7-2.9 |

Note: Chemical shifts are approximate and can vary depending on the solvent, pH, and temperature. mdpi.combibliotekanauki.pl

UV-Vis spectroscopy can be employed to characterize this compound solutions and nanoparticles. nih.gov Chitosan itself does not exhibit strong absorption in the UV-Vis region, except for a weak absorption band typically below 230 nm which can be attributed to the n → σ* transition of the amine groups and the n → π* transition of the carbonyl group in the N-acetylglucosamine units. ias.ac.in

The presence of malic acid and the formation of this compound can influence the UV-Vis absorption spectrum. While malic acid itself does not have a strong chromophore, the formation of this compound nanoparticles can lead to light scattering, which can be detected by an increase in the absorbance across the UV-Vis range. nih.govisca.me This technique is particularly useful for monitoring the formation and stability of this compound nanoparticles in suspension. isca.menih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Morphological and Microstructural Evaluation of this compound Formulations

Microscopy techniques are essential for visualizing the surface morphology, size, and internal structure of this compound materials, which are critical parameters for their performance in various applications.

Scanning Electron Microscopy (SEM) is widely used to examine the surface topography and morphology of this compound in various forms, such as films, microparticles, and scaffolds. researchgate.netijpbs.com SEM analysis provides high-resolution images of the material's surface, revealing details about its texture, porosity, and particle shape and size distribution. ajol.infomdpi.commdpi.com

For instance, SEM images of this compound microparticles can show their spherical or irregular shape, surface smoothness or roughness, and the presence of any aggregation. researchgate.netnih.gov In the case of films or scaffolds, SEM can be used to visualize the pore structure, which is a critical factor in applications like tissue engineering and drug delivery. sciety.org The morphology observed by SEM can be correlated with the preparation method and processing parameters, providing valuable information for optimizing the formulation. scirp.org

Transmission Electron Microscopy (TEM) offers higher magnification and resolution than SEM, allowing for the visualization of the internal structure and size of this compound nanoparticles. nih.gov TEM is particularly crucial for characterizing nano-sized formulations of this compound, providing direct evidence of their formation and morphology. ajphr.comresearchgate.net

TEM images can reveal the size, shape (e.g., spherical, rod-like), and size distribution of individual this compound nanoparticles. nih.govchemrevlett.com This information is vital as the nanoparticle size can significantly influence its biological interactions and performance. Furthermore, TEM can provide insights into the internal structure of the nanoparticles, such as whether they are solid or have a core-shell structure. frontiersin.org

| Comparison of SEM and TEM for this compound Characterization | |

| Technique | Primary Information Obtained |

| Scanning Electron Microscopy (SEM) | Surface morphology, topography, porosity, and microstructure of larger particles and films. researchgate.netijpbs.com |

| Transmission Electron Microscopy (TEM) | Internal structure, size, shape, and size distribution of nanoparticles. frontiersin.orgnih.gov |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to investigate the surface morphology and nanomechanical properties of materials at the nanoscale. mdpi.comunl.edu For this compound and related biomaterials, AFM provides invaluable insights into surface topography, roughness, and the distribution of components in a composite. mdpi.comnih.gov

In tapping mode AFM, the morphology of chitosan-based materials can be visualized in detail. Studies on chitooligosaccharide malate (COS-Mal) have revealed a massive structure, which is morphologically similar to its citrate (B86180) and succinate (B1194679) salt counterparts. mdpi.com These salts often present with honeycomb-like structures of various sizes. mdpi.com The surface roughness and specific topographical features of this compound films can be quantified using AFM, which is critical for applications where surface interaction is a key factor. mdpi.com

Beyond imaging, AFM can be employed in modes like phase imaging to enhance edge detection and highlight the distribution of different components, such as metal ions adsorbed onto a chitosan matrix. mdpi.com Furthermore, nanoindentation experiments using an AFM tip allow for the measurement of localized mechanical properties, such as the Young's modulus and stiffness of this compound hydrogels or films. mdpi.comrsc.org This technique has been used to demonstrate changes in the mechanical stiffness of bacterial cell walls after treatment with chitosan derivatives and to measure the Young's modulus of individual chitosan microcapsules, which was found to range from 0.4 to 6.5 MPa. rsc.orgnih.gov

| AFM Mode/Technique | Type of Information Obtained | Relevance to this compound |

|---|---|---|

| Tapping Mode (Topography) | Surface morphology, roughness, particle/feature size and shape. | Visualizes the honeycomb-like, massive structure of COS-Mal and surface texture of films. mdpi.com |

| Phase Imaging | Differentiation of surface components, edge enhancement. | Can map the distribution of malate counter-ions or other additives on the chitosan surface. mdpi.com |

| Nanoindentation (Force Spectroscopy) | Young's modulus, stiffness, adhesion forces. | Quantifies the nanomechanical properties of this compound hydrogels and composites. mdpi.comrsc.org |

Supramolecular and Crystalline Structure Analysis of this compound

X-ray Diffraction (XRD) for Crystallinity Assessment

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of polymeric materials. wisdomlib.org The degree of crystallinity in chitosan and its derivatives significantly influences their mechanical properties, swelling behavior, and degradation kinetics. mdpi.com Native chitosan is a semi-crystalline polymer, typically exhibiting two characteristic crystalline peaks in its diffraction pattern at 2θ angles of approximately 10° and 20°. researchgate.netnih.govresearchgate.net These peaks are attributed to the ordered packing of the polymer chains facilitated by strong intermolecular and intramolecular hydrogen bonds. researchgate.net

When chitosan is converted into a salt form, such as chitooligosaccharide malate (COS-Mal), its crystalline structure is significantly altered. The process of creating chitooligosaccharides (COS) from the original chitosan reduces crystallinity, resulting in a more amorphous structure. mdpi.com This is evidenced by the disappearance of the characteristic peaks at 10° and 20° and the appearance of a single broad halo peak. mdpi.com Specifically, while native chitosan shows peaks at 10.4° and 20.0°, chitooligosaccharide becomes amorphous and displays a single broad absorption peak around 2θ = 22.4°. mdpi.com The X-ray diffraction pattern for chitooligosaccharide malate (COS-Mal) also shows its main characteristic peak at approximately 2θ = 22.4°, which is consistent with the amorphous nature of the parent chitooligosaccharide. mdpi.com This indicates that the introduction of the malate counter-ion does not induce re-crystallization but maintains the amorphous state, which can enhance solubility and bioavailability.

| Material | Characteristic 2θ Peaks | Inferred Crystalline Structure | Reference |

|---|---|---|---|

| Native Chitosan | ~10° and ~20° | Semi-crystalline | researchgate.netnih.gov |

| Chitooligosaccharide (COS) | ~22.4° (broad peak) | Amorphous | mdpi.com |

| Chitooligosaccharide Malate (COS-Mal) | ~22.4° (broad peak) | Amorphous | mdpi.com |

Small-Angle X-ray Scattering (SAXS)

Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique used to determine the nanoscale structure, size, and shape of particles and macromolecules in solution or in solid form. news-medical.netnih.gov Unlike XRD, which provides information on crystalline order, SAXS probes larger structural features, typically in the range of 1 to 100 nm, making it ideal for characterizing polymers, complexes, and nanoparticles in their native or functional state. nih.gov

For this compound systems, SAXS can provide critical information on the conformation of polymer chains in solution and the structure of self-assembled nanoparticles or complexes. Studies on individual chitosan solutions using SAXS with synchrotron radiation have determined the size and shape of the macromolecules. mdpi.com Analysis of scattering profiles showed that chitosan in solution forms structures with a maximum molecular size of 46 nm, and ab initio shape reconstruction revealed objects shaped like an oblate spheroid. mdpi.com

SAXS is also instrumental in studying the formation and structure of complexes between chitosan and other molecules, which is driven by electrostatic interactions. news-medical.net For instance, the technique has been used to characterize the structure of complexes formed between chitosan and caseinophosphopeptides under simulated gastrointestinal conditions. news-medical.net This approach can be directly applied to this compound to understand how the polymer chains organize in solution and how they interact with other biomolecules to form polyelectrolyte complexes or nanoparticles, providing insights into their size, shape (e.g., spherical, cylindrical), and internal density distribution. news-medical.netmdpi.com

| Parameter | Value/Description | Significance | Reference |

|---|---|---|---|

| Maximum Molecular Size (Dmax) | 46 nm | Indicates the overall size of the chitosan macromolecular structure in solution. | mdpi.com |

| Reconstructed Shape | Oblate spheroid | Describes the three-dimensional conformation of the polymer in solution. | mdpi.com |

Rheological and Mechanical Methodologies for this compound Systems

Viscosity Measurements

Viscosity is a key rheological parameter that reflects the molecular weight and chain conformation of polymers in solution. For chitosan, viscosity is highly dependent on its concentration, molecular weight, degree of deacetylation, the solvent used, and temperature. mju.ac.thmdpi.com Chitosan solutions typically exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior, where the viscosity decreases as the shear rate increases. mju.ac.th

The choice of acid solvent is critical, as it not only dissolves the chitosan but can also affect the stability of the polymer chains through hydrolysis of the glycosidic linkages, leading to degradation. A comparative study on the degradation of chitosan in various organic acid solutions found that the type of acid significantly impacts the rate of viscosity loss over time. nih.gov In a 3% wt. solution, chitosan dissolved in malic acid exhibited the most substantial decrease in viscosity-average molecular weight (Mv) over a period of 168 hours, with a reduction of 11.22%. nih.gov This was notably higher than the degradation observed in formic acid, lactic acid (both 7.09%), and acetic acid (5.75%). nih.gov This suggests that malic acid may promote a faster rate of chain scission compared to the other tested organic acids under these conditions. Understanding these kinetics is crucial for controlling the properties of this compound formulations for applications like electrospinning or hydrogel formation. nih.gov

| Acid Solvent (3% wt.) | Decrease in Viscosity-Average Molecular Weight (Mv) | Reference |

|---|---|---|

| Malic Acid | 11.22% | nih.gov |

| Formic Acid | 7.09% | nih.gov |

| Lactic Acid | 7.09% | nih.gov |

| Acetic Acid | 5.75% | nih.gov |

Mechanical Strength Analysis of this compound Composites

The mechanical properties of chitosan-based materials, such as tensile strength, elongation at break, and compressive strength, are fundamental to their suitability for applications like films, scaffolds, and hydrogels. nih.govresearchgate.net Pure chitosan materials can be brittle; therefore, they are often blended with plasticizers or other polymers to enhance their flexibility and strength. conicet.gov.ar

The mechanical performance of chitosan films is significantly influenced by the solubilizing acid used in their preparation. Research comparing films made from high molecular weight (HMW) chitosan plasticized with 23% glycerin showed that chitosan acetate (B1210297) and chitosan lactate (B86563) films exhibited significantly higher tensile stress than this compound films. acs.org This indicates that the nature of the counter-ion (malate vs. acetate or lactate) plays a direct role in the intermolecular interactions governing the film's strength.

For low molecular weight (LMW) this compound films, the concentration of plasticizer (glycerin) is a key determinant of mechanical properties. As the glycerin concentration increases, the tensile strain (a measure of flexibility) increases significantly, while the tensile stress tends to decrease. acs.org In contrast, for HMW this compound films, changes in glycerin concentration did not produce a significant change in tensile properties. acs.org Furthermore, composites of chitosan, malic acid, and urea (B33335) have been shown to form strong materials with compressive strengths of up to 10-15 MPa, demonstrating their suitability for load-bearing applications. researchgate.net

| Film Composition | Property | Observation | Reference |

|---|---|---|---|

| HMW this compound (23% Glycerin) | Tensile Stress | Significantly lower than corresponding chitosan acetate and chitosan lactate films. | acs.org |

| LMW this compound | Tensile Strain | Increases significantly with increasing glycerin concentration. | acs.org |

| LMW this compound | Tensile Stress | Decreases with the addition of glycerin beyond 13%. | acs.org |

| Chitosan-Malic Acid-Urea Composite | Compressive Strength | Can reach up to 15 MPa in porous dry form. | researchgate.net |

Thermal Analysis Techniques for this compound Stability

Thermal analysis techniques are crucial for determining the stability of this compound under varying temperature conditions. These methods provide valuable information on degradation patterns and phase transitions, which are essential for processing and storage.

Thermogravimetric Analysis (TGA) Methodology

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a material as a function of temperature or time in a controlled atmosphere. For chitosan and its derivatives like this compound, TGA reveals distinct stages of weight loss corresponding to moisture evaporation and polymer decomposition. mdpi.com

The typical TGA methodology involves heating a small sample of this compound at a constant rate, often 10 °C/min, under a controlled atmosphere such as nitrogen or air. scispace.comekb.eg The analysis usually covers a temperature range from ambient temperature to 600-800 °C. scispace.comekb.eg The resulting TGA curve plots percentage weight loss against temperature. The derivative of this curve, known as the DTG curve, shows the rate of weight loss and helps to pinpoint the temperatures of maximum decomposition. mdpi.com

Research on chitosan and related materials demonstrates a multi-stage degradation process. The initial weight loss, typically occurring between 25 °C and 183 °C, is attributed to the evaporation of adsorbed and bound water. mdpi.comredalyc.org The subsequent, more significant weight loss stage, observed at higher temperatures (e.g., 250-500 °C), corresponds to the pyrolytic decomposition of the chitosan backbone. mdpi.comscispace.com

Table 1: TGA Decomposition Stages for Chitosan-Based Materials

| Material | Initial Decomposition Temperature (°C) | Main Decomposition Temperature (°C) | Reference |

|---|---|---|---|

| Chitosan | ~247-275 | ~348 | redalyc.orgresearchgate.net |

| Fungal Chitosan | - | ~280.6 | mdpi.com |

| Crustacean Chitosan | - | ~299.5 | mdpi.com |

| Chitosan-Lauric Acid-Acrylic Acid Composite | - | Not Specified | ekb.eg |

This table is interactive. Users can sort the data by clicking on the column headers.

Differential Scanning Calorimetry (DSC) Methodology

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to study thermal transitions such as glass transition temperature (Tg), melting, and decomposition. ijmemr.org

In a typical DSC experiment for this compound, a small, accurately weighed sample is sealed in an aluminum pan. mdpi.com The sample is then heated at a controlled rate, commonly 5 or 10 °C/min, under a nitrogen atmosphere. redalyc.orgmdpi.com The resulting thermogram plots heat flow against temperature. Endothermic peaks generally represent processes like moisture loss and melting, while exothermic peaks can indicate crystallization or decomposition. redalyc.orgmdpi.com

For chitosan and its salts, DSC thermograms often show a broad endothermic peak in the range of 70–120 °C, which is associated with the loss of water. mdpi.com Another significant thermal event is the exothermic decomposition of the polymer, which for chitosan occurs at around 300 °C. ijmemr.org The glass transition temperature (Tg) of chitosan can be challenging to determine due to the influence of water, which acts as a plasticizer, and the semi-crystalline nature of the polymer. redalyc.orgprimescholars.com Reported Tg values for chitosan vary widely, for instance, from -23 to 67 °C depending on water content, and up to 203 °C in a drier state. redalyc.orgprimescholars.com

Table 2: Thermal Events in Chitosan-Based Materials Observed by DSC

| Material | Endothermic Peak (°C) | Exothermic Peak (°C) | Glass Transition (Tg) (°C) | Reference |

|---|---|---|---|---|

| Chitosan | ~85.44 | ~297-309.60 | 118 (dry state) | ijmemr.orgprimescholars.com |

| Chitosan Acetate | 70-120 and 150-200 | - | ~167 | redalyc.orgmdpi.com |

| Chitosan Lactate | 70-120 | - | Not Reported | mdpi.com |

This table is interactive. Users can sort the data by clicking on the column headers.

Particle Size and Surface Charge Characterization of this compound Nanostructures

For this compound formulations intended for applications such as drug delivery, the size and surface charge of the resulting nanostructures are critical parameters that influence their stability, bioavailability, and interaction with biological systems.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used for determining the size distribution of small particles in suspension. sci-hub.semdpi.com The technique is based on the principle that particles in a liquid are in constant random motion due to collisions with solvent molecules (Brownian motion). sci-hub.se DLS measures the time-dependent fluctuations in the intensity of scattered light that occur as a result of this motion.

To perform a DLS measurement, a sample of the this compound nanoparticle suspension is diluted and placed in a cuvette within the DLS instrument. dovepress.com A laser beam illuminates the sample, and a detector measures the scattered light at a specific angle. sci-hub.se The fluctuations in scattered light intensity are analyzed by an autocorrelator to generate a correlation function, which is then used to calculate the particle's diffusion coefficient. Finally, the Stokes-Einstein equation is applied to determine the hydrodynamic diameter of the particles. sci-hub.se The results are often presented as an intensity-weighted size distribution, providing the average particle size (Z-average) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution. sci-hub.sedovepress.com

Zeta Potential Measurements

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of a colloidal dispersion. dovepress.com A high zeta potential (either positive or negative) results in electrostatic repulsion between particles, preventing aggregation and ensuring the stability of the suspension. dovepress.com

Zeta potential is typically measured using the same instrument as DLS, employing the principle of laser Doppler electrophoresis. An electric field is applied across the sample, causing charged particles to move towards the oppositely charged electrode. The velocity of this movement is measured and is proportional to the zeta potential.

Chitosan nanoparticles generally exhibit a positive zeta potential due to the protonation of the primary amino groups on the chitosan backbone in acidic to neutral solutions. dovepress.comnih.gov The magnitude of the zeta potential is influenced by factors such as the pH of the medium and the degree of deacetylation of the chitosan. nih.gov For instance, chitosan nanoparticles have been reported with zeta potentials ranging from +12 mV to over +30 mV, indicating good stability. dovepress.commdpi.com

Table 3: Particle Size and Zeta Potential of Chitosan-Based Nanoparticles

| Chitosan Derivative/Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

|---|---|---|---|---|

| Chitosan/Carboxymethyl Chitosan | 197 ± 11 to 442 ± 7 | 0.235 - 0.635 | +12.2 ± 0.6 to +37.6 ± 0.8 | mdpi.com |

| Chitosan/Pectin | 460 ± 20 to 1110 ± 30 | Not Reported | +19 ± 1 to +28 ± 1 | mdpi.com |

| Chitosan/Alginate | 120 ± 50 | Not Reported | -30.9 ± 0.5 | mdpi.com |

| Chitosan Acetate | 31.4 - 44.2 | Not Reported | Not Reported | mdpi.com |

| Chitosan Lactate | 100.8 - 121.8 | Not Reported | Not Reported | mdpi.com |

| HT-CS-DCA | ~200 | 0.08 - 0.18 | +14 to +24 | mdpi.com |

This table is interactive. Users can sort the data by clicking on the column headers.

Elemental and Compositional Analysis Methodologies for this compound

Elemental analysis is essential for confirming the successful synthesis and purity of this compound. These techniques provide quantitative information about the elemental composition of the material.

The elemental composition of chitosan derivatives can be determined using a CHN elemental analyzer. researchgate.net This instrument combusts the sample at a high temperature, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified to determine the weight percentages of carbon, hydrogen, and nitrogen. researchgate.net For pure chitosan, the nitrogen content is a critical parameter related to its degree of deacetylation. nih.govscirp.org

Titration methods can also be employed to quantify specific functional groups. For instance, the carboxylic acid groups introduced by maleic anhydride (B1165640) in the synthesis of a chitosan derivative can be quantified by titration. This provides a measure of the degree of substitution.

Infrared spectroscopy (IR) is another valuable tool for compositional analysis, confirming the presence of characteristic functional groups in the this compound structure. While not providing elemental quantification, it verifies the chemical modification of the chitosan backbone.

Table 4: Elemental Composition of Chitosan

| Element | Weight Percentage (%) | Reference |

|---|---|---|

| Carbon | ~39 | researchgate.net |

| Nitrogen | 6.43 - 7.01 | nih.gov |

| Hydrogen | Not Specified |

This table is interactive. Users can sort the data by clicking on the column headers.

Elemental Microanalysis

Elemental microanalysis, often performed using a CHNS/O analyzer, is a fundamental technique for determining the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. For this compound, this analysis is crucial for verifying the successful synthesis of the salt and for estimating the degree of substitution of malate groups onto the chitosan backbone.

The theoretical elemental composition of this compound can be calculated based on the repeating units of chitosan (N-acetyl-D-glucosamine and D-glucosamine) and the malic acid moiety. Chitosan itself is a copolymer of β-(1→4)-linked D-glucosamine and N-acetyl-D-glucosamine. nih.gov The formation of this compound involves an acid-base reaction between the primary amino groups (-NH2) of the D-glucosamine units and the carboxylic acid groups of malic acid. researchgate.net

The nitrogen content is a key indicator of the chitosan component, while the increase in carbon and oxygen content (determined by difference) relative to the parent chitosan can indicate the presence of the malate counter-ion. By comparing the experimentally determined C/N ratio with the theoretical values, one can assess the purity and composition of the this compound salt. For instance, a higher C/N ratio in this compound compared to the original chitosan would be expected due to the carbon-rich malic acid (C4H6O5).

Research on modified chitosan has demonstrated the utility of elemental analysis in confirming structural modifications. Studies have used the carbon-to-nitrogen (C/N) ratio to quantify the extent of crosslinking or grafting onto the chitosan backbone. researchgate.net This principle is directly applicable to this compound to confirm the ionic association of malic acid with the polymer chain. The elemental composition of chitosan varies based on its degree of deacetylation (DDA), which affects the ratio of nitrogen to carbon. researchgate.net Therefore, characterization of the initial chitosan is a prerequisite for an accurate interpretation of the elemental analysis of the final this compound product.

Table 1: Representative Elemental Composition Data for Chitosan and its Derivatives This table provides illustrative data based on typical findings for chitosan materials to demonstrate how elemental analysis results are presented. Actual values for this compound would depend on the specific molecular weight and degree of deacetylation of the chitosan, and the stoichiometry of the malate salt formation.

| Sample | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) | C/N Ratio | Source |

| Chitosan (75% DDA) | 41.10 | 6.85 | 7.95 | 5.17 | researchgate.net |

| Chitosan (62% DDA) | 42.40 | 6.68 | 7.30 | 5.81 | researchgate.net |

| Chitosan (48% DDA) | 43.70 | 6.51 | 6.65 | 6.57 | researchgate.net |

| Chitosan Aerogel (Crosslinked) | 44.97 | 6.58 | 7.15 | 6.29 | researchgate.net |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Components

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique used to detect and quantify trace and ultra-trace elements in a sample with exceptional sensitivity. nih.govanalytik-jena.com In the context of this compound, ICP-MS is employed to ensure the material's purity, particularly when it is intended for biomedical or food applications where the presence of heavy metals and other elemental impurities is strictly regulated.

The process involves introducing the sample, typically digested in an acidic solution, into a high-temperature argon plasma. The plasma atomizes and ionizes the elements within the sample. analytik-jena.com These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the identification and quantification of a wide range of elements. nih.gov

For chitosan-based materials, sample preparation often involves dissolution in a weak acid, such as citric or hydrochloric acid, before analysis. researchgate.netnih.gov The use of internal standards is a common practice to compensate for matrix effects and ensure accuracy. nih.gov Research on food-grade chitosan has successfully established ICP-MS methods to determine a suite of elements, including beneficial minerals and potentially toxic heavy metals like lead (Pb), cadmium (Cd), arsenic (As), and mercury (Hg). researchgate.netnih.gov These methods demonstrate high sensitivity, with detection limits often in the parts-per-billion (ng/L) range, and excellent accuracy, with recovery rates typically between 89% and 109%. researchgate.netnih.gov The chelation properties of chitosan and its derivatives can be leveraged for the preconcentration of trace metals from environmental samples, further highlighting the interaction between the polymer and various elements. mun.cacore.ac.uk

The analysis of this compound via ICP-MS would provide a detailed profile of its inorganic impurities, verifying its safety and quality. The technique's high throughput and precision make it an indispensable tool in the quality control pipeline for advanced biomaterials.

Table 2: Example of Trace Elements Analyzed in Chitosan by ICP-MS and Method Performance This table is based on published data for food-grade chitosan and illustrates the capabilities of the ICP-MS technique. The values represent typical detection limits and recovery ranges achievable.

| Element | Symbol | Typical Detection Limit (ng/L) | Standard Addition Recovery (%) | RSD (%) | Source |

| Lead | Pb | 0.6 - 19.0 | 89.50 - 109.00 | 1.17 - 4.05 | researchgate.netnih.gov |

| Cadmium | Cd | 0.6 - 19.0 | 89.50 - 109.00 | 1.17 - 4.05 | researchgate.netnih.gov |

| Arsenic | As | 0.6 - 19.0 | 89.50 - 109.00 | 1.17 - 4.05 | researchgate.netnih.gov |

| Mercury | Hg | 0.6 - 19.0 | 89.50 - 109.00 | 1.17 - 4.05 | researchgate.netnih.gov |

| Chromium | Cr | 0.6 - 19.0 | 89.50 - 109.00 | 1.17 - 4.05 | researchgate.netnih.gov |

| Copper | Cu | 0.6 - 19.0 | 89.50 - 109.00 | 1.17 - 4.05 | researchgate.netnih.gov |

| Nickel | Ni | 0.6 - 19.0 | 89.50 - 109.00 | 1.17 - 4.05 | researchgate.netnih.gov |

| Zinc | Zn | 0.6 - 19.0 | 89.50 - 109.00 | 1.17 - 4.05 | researchgate.netnih.gov |

Formulation Strategies and Architectural Design of Chitosan Malate Based Systems

Nanoparticle and Microparticle Formulations of Chitosan (B1678972) Malate (B86768)

The fabrication of chitosan-based particles in the nano- and micro-scale is a significant area of materials science. These particles are often developed as carriers for various active molecules. The inherent positive charge of chitosan in acidic solutions, such as a malic acid solution, is fundamental to many formulation techniques. mdpi.com

Ionic gelation, also known as ionotropic gelation, is a widely used method for preparing chitosan nanoparticles due to its simplicity and mild, aqueous-based conditions. innovareacademics.inmdpi.com The process is based on the electrostatic interaction between the positively charged amino groups (-NH₃⁺) of chitosan (when dissolved in an acid like malic acid) and a polyanion, which acts as a cross-linker. nih.govchitolytic.com

The mechanism involves dissolving chitosan in an acidic solution to form a polycationic polymer. A solution containing a polyanion, most commonly sodium tripolyphosphate (TPP), is then added dropwise under constant stirring. nih.govresearchgate.net This induces the spontaneous formation of a gel-like network as the chitosan chains are cross-linked through ionic interactions, resulting in the formation of nanoparticles. mdpi.com The characteristics of the resulting nanoparticles can be precisely controlled by manipulating several key parameters. For instance, the ratio of chitosan to the cross-linking agent significantly affects particle size and surface charge. nih.gov

Research on general chitosan nanoparticle synthesis has elucidated several controlling factors that are directly applicable to chitosan malate systems. chitolytic.com

| Parameter | Influence on Nanoparticle Properties | Research Findings |

| Chitosan Concentration | Affects particle size and polydispersity. Higher concentrations can lead to larger particles. researchgate.net | Keeping the cross-linker concentration constant, an increase in chitosan concentration can lead to larger particle sizes. researchgate.net |

| Cross-linker (e.g., TPP) Concentration | Influences the degree of cross-linking and particle stability. | An increase in TPP concentration at a constant chitosan level can lead to smaller particle sizes initially, but excessive amounts may cause aggregation. researchgate.net |

| pH of Solution | Determines the protonation state of chitosan's amino groups and thus its charge density. chitolytic.com | The formation of nanoparticles is favored at a pH below chitosan's pKa (~6.5) where the amino groups are protonated. mdpi.com |

| Mixing Technique | Affects the homogeneity and stability of the resulting nanoparticles. | Drop-wise addition of the cross-linker solution into the chitosan solution generally produces more stable and uniform nanoparticles compared to single-shot mixing. chitolytic.com |

This table presents interactive data on parameters influencing chitosan nanoparticle formation via ionic gelation, based on general findings applicable to this compound.

In studies involving the encapsulation of almotriptan (B1666892) malate, chitosan nanoparticles were successfully formulated using the ionic gelation method, demonstrating the compatibility of the malate counter-ion within this formulation process. ajphr.comijzi.net

Emulsification and solvent evaporation represent another key strategy for fabricating chitosan-based micro- and nanoparticles. innovareacademics.invjs.ac.vn This method is particularly suitable for encapsulating hydrophobic molecules. innovareacademics.in The process typically involves creating a water-in-oil (W/O) or oil-in-water (O/W) emulsion. vjs.ac.vnmdpi.com

In a typical W/O emulsion cross-linking method, an aqueous solution of this compound is dispersed in an oil phase (like paraffin (B1166041) or vegetable oil) containing a surfactant to form fine droplets. mdpi.com A cross-linking agent can then be added to harden the chitosan within these droplets into solid microparticles. mdpi.com

Alternatively, the emulsification-solvent evaporation method involves dissolving a polymer in a volatile organic solvent that is immiscible with water. researchgate.net This polymer solution is emulsified in an aqueous phase containing a stabilizer (which could be a this compound solution, in the case of coating). The organic solvent is then removed by evaporation, causing the polymer to precipitate and form nanoparticles. innovareacademics.inresearchgate.net This technique has been used to prepare PLGA nanoparticles which are then coated with chitosan to enhance their properties. researchgate.net The key to this method is the controlled removal of the solvent to achieve the desired particle size and morphology. mdpi.com

Ionic Gelation Techniques

Hydrogel and Aerogel Architectures Incorporating this compound

Hydrogels and aerogels are three-dimensional porous networks capable of holding large amounts of water or air, respectively. This compound is an excellent candidate for forming these structures due to the polymer's ability to form cross-linked networks.

Chitosan hydrogels are formed by cross-linking the polymer chains to create a stable, 3D network that can absorb and retain significant volumes of aqueous fluids. nih.gov The cross-linking can be achieved through either physical or chemical means. mdpi.com

Physical cross-linking involves non-covalent bonds, such as electrostatic interactions, hydrogen bonds, and hydrophobic interactions. nih.govnih.gov For this compound, the multivalent malate anions can participate in ionic cross-linking with the protonated amino groups of the chitosan chains, contributing to the physical gelation process. This is similar to how other cross-linkers like tripolyphosphate (TPP) function. bibliotekanauki.pl

Chemical cross-linking involves the formation of irreversible covalent bonds, leading to more stable and mechanically robust hydrogels. nih.gov This is often achieved by reacting the amine (-NH₂) and hydroxyl (-OH) groups on the chitosan backbone with cross-linking agents like glutaraldehyde (B144438) or genipin (B1671432). nih.gov A particularly relevant mechanism for this compound involves using polycarboxylic acids, such as citric acid, as cross-linkers. acs.org At elevated temperatures, these acids can form amide bonds with chitosan's amino groups in a catalyst-free reaction, creating a covalently cross-linked network. acs.org Given the structural similarity, malic acid could potentially act as a cross-linker in a similar fashion under appropriate conditions.

| Cross-linking Type | Mechanism of Action | Typical Agents | Resulting Hydrogel Properties |

| Physical (Ionic) | Electrostatic attraction between protonated chitosan amine groups and anions. nih.govbibliotekanauki.pl | Tripolyphosphate (TPP), Citrate (B86180), Malate | Reversible, pH-sensitive, lower mechanical strength. bibliotekanauki.pl |

| Physical (H-Bonding) | Interaction between hydroxyl and amino groups on adjacent polymer chains. mdpi.com | Not applicable (inherent property) | Contributes to overall network stability. |

| Chemical (Covalent) | Formation of stable amide or imine bonds between polymer chains. nih.govmdpi.com | Glutaraldehyde, Genipin, Carboxylic Acids (e.g., Citric Acid) acs.org | Irreversible, chemically stable, mechanically stronger. bibliotekanauki.pl |

This interactive table compares different cross-linking mechanisms relevant to the formation of this compound hydrogels.

Aerogels are ultralight, highly porous solid materials derived from gels by replacing the liquid component with a gas while avoiding significant collapse of the gel structure. nih.gov The fabrication of chitosan aerogels involves two main steps: the formation of a chitosan hydrogel (sol-gel process) and a subsequent drying step. mdpi.com The control over the final pore structure is determined by parameters in both stages. nih.gov

The initial hydrogel network, formed as described in the previous section, serves as the template for the final aerogel. The concentration of chitosan in the initial solution is a critical factor; higher concentrations generally lead to denser networks with smaller pores. researchgate.net One study specifically investigated the influence of different organic acids, including malic acid, on the structure of porous chitosan materials, indicating that the choice of acid solvent affects the resulting scaffold structure. mdpi.com

The drying method is paramount for preserving the porous architecture.

Freeze-drying (Lyophilization): In this process, the water in the hydrogel is frozen and then sublimated under vacuum. This technique tends to create larger, macroporous structures (pores > 50 nm) due to the formation of ice crystals that act as porogens. mdpi.com

Supercritical Drying: This method involves replacing the water in the hydrogel with a solvent like ethanol, which is then removed using supercritical CO₂. This process minimizes the capillary forces that cause pore collapse during conventional evaporation, allowing for the preservation of very fine, mesoporous structures (2-50 nm pores). nih.govresearchgate.net

By carefully selecting the gelation conditions (e.g., this compound concentration) and the drying technique, it is possible to tailor the porosity, pore size distribution, and specific surface area of the resulting this compound aerogel. mdpi.comresearchgate.net

Cross-linking Mechanisms in this compound Hydrogels

Film and Membrane Development from this compound

Chitosan's film-forming capabilities are well-documented. bioline.org.brmdpi.com this compound can be readily formulated into films and membranes, which are non-porous, solid sheets used in various applications. The standard method for their preparation is solution casting. nih.gov

The process involves preparing a homogeneous solution of this compound, pouring it onto a level surface (e.g., a Petri dish), and allowing the solvent (water and any excess acid) to evaporate slowly under controlled temperature and humidity. bioline.org.br As the solvent evaporates, the polymer chains organize and entangle, forming a solid, continuous film.

The properties of the resulting this compound film are highly dependent on the formulation. Research has shown that the type of acid used as the solvent significantly influences the final film structure. mdpi.com Specifically, hydroxylated acids like lactic, citric, and malic acid tend to produce films with a more compact structure compared to those made with acetic acid. mdpi.com This is attributed to stronger intermolecular interactions, such as hydrogen bonding, between the chitosan molecules and the hydroxylated counter-anions (malate). mdpi.com These interactions can enhance the mechanical properties and affect the permeability of the films. The incorporation of plasticizers, such as glycerol, can increase the flexibility and elongation at break of the films. acs.org Furthermore, cross-linking, as discussed with hydrogels, can be employed to reduce the water solubility and improve the mechanical strength and barrier properties of the films. acs.org

| Acid Used for Chitosan Dissolution | Resulting Film Morphology | Impact on Properties |

| Acetic Acid | Less compact structure. | Standard benchmark for chitosan films. mdpi.com |

| Lactic Acid | Compact structure. | Enhanced intermolecular interactions. mdpi.com |

| Malic Acid | Compact structure. mdpi.com | Strong intermolecular interactions due to hydroxylated counter-anions, affecting mechanical and structural properties. mdpi.com |

| Citric Acid | Compact structure, can act as a cross-linker at high temperatures. acs.orgmdpi.com | Can improve mechanical strength and water resistance via covalent cross-linking. acs.org |

This interactive table summarizes the influence of different acids on the properties of chitosan films, with specific relevance to this compound.

Casting and Electrospinning Methodologies

The fabrication of this compound structures, particularly films and nanofibers, primarily utilizes casting and electrospinning. These techniques are chosen for their versatility and ability to control the final morphology of the material.

Solvent Casting: This is a common and straightforward method for producing chitosan-based films. ncsu.edu The process begins with the dissolution of chitosan in an acidic solution to protonate its amino groups, rendering it soluble. ncsu.edu To form a this compound film, malic acid is used as the solvent. acs.org Typically, a 1% (w/w) chitosan solution is prepared in a 2% (w/v) malic acid aqueous solution under vigorous stirring. acs.org Once a homogeneous solution is obtained, it is poured into a mold, such as a Petri dish, and dried. acs.org The drying process, which can occur at room temperature over 48 hours or be accelerated in an oven, allows for the evaporation of the solvent, leaving a solid film. acs.org The entanglement of chitosan chains and intermolecular interactions during drying are crucial for film formation. ncsu.edu

Electrospinning: This technique produces nanofibers from a polymer solution using electrostatic forces. brieflands.com For chitosan, which has a high viscosity and surface tension in solution, electrospinning can be challenging. To overcome this, co-polymers like polyethylene (B3416737) oxide (PEO) or polyvinyl alcohol (PVA) are often added to the chitosan solution to improve its spinnability. mdpi.comresearchgate.net A high voltage is applied to the this compound solution, creating a charged jet that is drawn towards a collector. As the solvent evaporates, a web of nanofibers is deposited on the collector. mdpi.com The final morphology of these nanofibers—such as their diameter and the presence of beads—is influenced by parameters like solution viscosity, polymer concentration, applied voltage, and the distance between the needle and the collector. brieflands.commdpi.com

Table 1: Comparison of Casting and Electrospinning for this compound Systems

| Feature | Casting Method | Electrospinning Method |

|---|---|---|

| Principle | Solvent evaporation from a polymer solution in a mold. acs.org | Ejection of a charged polymer jet under a strong electric field. mdpi.com |

| Typical Product | Dense, non-porous films. ncsu.edu | Porous mats of nanofibers with high surface-area-to-volume ratio. brieflands.com |

| Key Parameters | Chitosan concentration, solvent type, drying temperature and time. acs.orgbohrium.com | Solution viscosity, voltage, flow rate, collector distance. brieflands.commdpi.com |

| Advantages | Simple, cost-effective, produces uniform films. ncsu.eduacs.org | Produces structures mimicking the extracellular matrix, high porosity. brieflands.commdpi.com |

| Challenges | Potential for bubble formation, long drying times. bohrium.com | Requires careful optimization of parameters to avoid bead formation, use of co-polymers often necessary. mdpi.com |

Barrier Property Measurement Techniques for this compound Films

The barrier properties of this compound films, particularly their resistance to the passage of gases and water vapor, are critical for applications like food packaging. These properties are quantified using standardized measurement techniques.

The most common barrier property evaluated is Water Vapor Permeability (WVP). The standard test method is a gravimetric technique, often referred to as the cup method. acs.orgresearchgate.net In this method, a film sample is used to seal a test cup containing a desiccant (like anhydrous calcium chloride) to create a 0% relative humidity (RH) environment inside. The cup is then placed in a controlled environment with a specific relative humidity and temperature (e.g., 50% RH and 30°C). acs.org Water vapor from the external environment permeates through the film into the cup, where it is absorbed by the desiccant. The rate of permeation is determined by periodically weighing the cup and plotting the weight gain over time. acs.org

The Water Vapor Transmission Rate (WVTR) is calculated from the slope of this plot. The WVP is then determined by normalizing the WVTR for the water vapor pressure difference across the film and the film's thickness. acs.org

Research shows that the type of acid used to dissolve the chitosan significantly impacts the film's barrier properties. For instance, chitosan films prepared with malic acid have been shown to exhibit different WVP values compared to those made with other acids like lactic acid, which is attributed to the different levels of interaction between the acid and the chitosan polymer chains. acs.org

Table 2: Water Vapor Permeability (WVP) of Chitosan Films with Different Acid Solvents

| Film Type | Average Thickness (mm) | WVTR (g/m²·day) | WVP (g·m/m²·day·Pa) |

|---|---|---|---|

| Chitosan-Malic Acid | 0.035 | 105.8 ± 5.3 | (2.5 ± 0.1) x 10⁻⁵ |

| Chitosan-Lactic Acid | 0.035 | 114.7 ± 5.7 | (2.7 ± 0.1) x 10⁻⁵ |

Data derived from studies conducted at 30 °C and a water vapor pressure difference of 4245 Pa. acs.org

Other important properties include mechanical characteristics like tensile strength and elongation at break, which are measured using a testometric testing machine. researchgate.netjyoungpharm.org These properties are also influenced by the choice of acid solvent, chitosan concentration, and the addition of plasticizers like glycerol. bohrium.comresearchgate.net

Scaffold and Sponge Engineering Utilizing this compound

This compound is a promising material for tissue engineering, where it is fabricated into three-dimensional (3D) porous scaffolds or sponges. fabad.org.trexplorationpub.com These structures are designed to provide temporary mechanical support and a substrate for cell attachment, proliferation, and differentiation, ultimately guiding tissue regeneration. sigmaaldrich.cnuminho.pt The interconnected porous architecture is crucial for facilitating nutrient and oxygen transport to cells within the scaffold and for the removal of metabolic waste. mdpi.com

Chitosan's inherent properties, such as biocompatibility and biodegradability, make it an excellent candidate for scaffold material. explorationpub.comnih.gov Sponges and scaffolds can be engineered from this compound solutions using various techniques, with freeze-drying and porogen leaching being among the most common. fabad.org.trsigmaaldrich.cn

Freeze-Drying and Porogen Leaching Techniques

Creating a porous architecture in this compound scaffolds is essential for their function in tissue engineering. Freeze-drying and porogen leaching are two effective methods to achieve this.

Freeze-Drying (Lyophilization): This is a widely used technique to produce highly porous chitosan scaffolds. fabad.org.trmdpi.com The process involves three main steps:

A this compound solution is prepared and poured into a mold.

The solution is frozen at a controlled temperature (e.g., -20°C to -84°C). nih.govmdpi.com During this step, the solvent (water) forms ice crystals, and the this compound molecules are segregated into the interstitial spaces.

The frozen material is then placed under a high vacuum, causing the ice crystals to sublimate directly from a solid to a gas. This leaves behind a network of interconnected pores where the ice crystals were located. mdpi.comnih.gov

The final pore structure, including pore size and orientation, can be controlled by adjusting the freezing rate and temperature. mdpi.com This method produces scaffolds that are typically spongy and flexible. mdpi.com

Porogen Leaching: This technique involves introducing a porogen—a placeholder material—into the this compound solution before it solidifies. sigmaaldrich.cnnih.gov Common porogens include salt particles (e.g., sodium chloride, sodium acetate) or sugar crystals. sigmaaldrich.cnnih.gov The process is as follows:

Porogen particles of a specific size are mixed uniformly into a this compound solution.

The mixture is cast into a mold and allowed to solidify, trapping the porogen particles within the chitosan matrix.

The resulting solid construct is immersed in a solvent (typically water) that dissolves the porogen but not the chitosan.

The porogen leaches out, leaving behind a network of interconnected pores corresponding to the space occupied by the particles. nih.govnih.gov

The combination of freeze-drying and porogen leaching can also be used to create scaffolds with hierarchical pore structures. nih.govresearchgate.net

Table 3: Comparison of Scaffold Fabrication Techniques

| Feature | Freeze-Drying (Lyophilization) | Porogen Leaching |

|---|---|---|

| Pore Formation | Sublimation of frozen solvent crystals. mdpi.com | Dissolution and removal of embedded porogen particles. nih.gov |

| Control of Porosity | Controlled by freezing rate and polymer concentration. nih.govmdpi.com | Controlled by the size and amount of porogen particles. sigmaaldrich.cnnih.gov |

| Pore Interconnectivity | Generally results in high interconnectivity. mdpi.com | High interconnectivity is achieved if porogen particles are sufficiently packed. mdpi.comnih.gov |

| Advantages | Avoids the use of organic solvents; produces highly porous structures. mdpi.com | Allows for precise control over pore size and shape. nih.gov |

| Disadvantages | Pore size can be heterogeneous; may require long processing times. mdpi.com | Requires a post-fabrication leaching step; potential for residual porogen. nih.gov |

Porosity and Interconnectivity Assessment in this compound Scaffolds

The structural characteristics of a scaffold, specifically its porosity and pore interconnectivity, are critical determinants of its success in tissue engineering applications. nih.gov Several techniques are employed to quantitatively and qualitatively assess these features in this compound scaffolds.

Scanning Electron Microscopy (SEM): SEM is a primary tool for the visual assessment of scaffold morphology. nih.gov It provides high-resolution images of the scaffold's surface and cross-sections, allowing for the direct observation of pore geometry, size distribution, and the interconnected nature of the pore network. nih.govnih.gov Studies on chitosan scaffolds have used SEM to confirm the formation of porous structures with pore sizes ranging from 50 to 200 µm, which is suitable for cell infiltration. nih.gov

Mercury Intrusion Porosimetry (MIP): This technique is used to determine properties like total porosity, pore size distribution, and bulk density. nih.gov It involves forcing mercury under high pressure into the pores of a dried scaffold. The volume of mercury that intrudes at each pressure level is recorded and used to calculate the pore diameter. MIP has been used to determine the porosity of chitosan scaffolds, with results showing porosities around 73%. nih.gov

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that can be used to examine pore characteristics under aqueous conditions, which is more representative of a biological environment. nih.gov By measuring the complex impedance of the scaffold saturated with an electrolyte solution, properties such as porosity can be calculated. This method determined a porosity of 71% for a chitosan scaffold, which was comparable to results from MIP. nih.gov

The assessment of pore interconnectivity is vital as it governs the ability of cells to migrate throughout the scaffold and ensures uniform cell distribution. uminho.ptmdpi.com Good interconnectivity facilitates the transport of nutrients and the removal of waste products, which is essential for cell viability and tissue formation. mdpi.com

Table 4: Porosity and Pore Size Data for Chitosan Scaffolds from Different Assessment Methods

| Fabrication/Assessment Method | Polymer System | Average Pore Size (μm) | Porosity (%) |

|---|---|---|---|

| Freeze-Drying / SEM | 1-4% Chitosan solution | 50 - 200 | 75 - 85 |

| Salt-Leaching / SEM | Chitosan | Good interconnectivity observed | N/A |

| Phase Separation / SEM | Chitosan | 107.3 ± 24.1 | N/A |

| Phase Separation / MIP | Chitosan | 82.2 ± 4.8 | 72.9 ± 0.5 |

| Phase Separation / EIS | Chitosan | N/A | ~71 |

Data compiled from various studies on chitosan scaffolds, applicable to this compound systems. nih.govnih.govnih.gov

Mechanistic Investigations of Chitosan Malate Interactions and Functionalities

Adsorption Mechanisms of Chitosan (B1678972) Malate (B86768) in Environmental Remediation

The effectiveness of chitosan malate in removing pollutants from water is attributed to its high density of amino (–NH₂) and hydroxyl (–OH) groups. The malate salt form ensures that the polymer is readily dissolved and its amino groups are protonated (–NH₃⁺), which is crucial for the primary adsorption mechanisms.

The study of sorption kinetics and isotherms is essential for understanding the rate and equilibrium of pollutant adsorption onto this compound.

Sorption Kinetics: Kinetic models are used to determine the rate at which pollutants are removed from a solution. For chitosan-based adsorbents, the adsorption process is often best described by the pseudo-second-order kinetic model. rsc.orgufl.eduarcjournals.org This suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the pollutant. arcjournals.org The pseudo-first-order and intra-particle diffusion models are also used for analysis, though they often show a lower correlation. ufl.edudiva-portal.org

Adsorption Isotherms: Isotherm models describe how pollutants distribute between the adsorbent and the liquid phase when the adsorption process reaches equilibrium. The Langmuir and Freundlich models are the most commonly applied to chitosan systems. diva-portal.orgsci-hub.seresearchgate.netnih.gov

Langmuir Isotherm: This model assumes monolayer adsorption onto a surface with a finite number of identical and energetically equivalent active sites. rsc.orgdiva-portal.org It is often indicative of a chemisorption process and is frequently found to fit the data for heavy metal and dye adsorption on chitosan-based materials well. ufl.edusci-hub.se

Freundlich Isotherm: This empirical model describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. It is generally applied to multilayer adsorption. rsc.orgresearchgate.net

The table below summarizes typical findings for the adsorption of pollutants by chitosan-based materials, which are analogous to the expected performance of this compound.

| Pollutant | Adsorption Model | Key Parameter | Typical Value |

| Lead (Pb²⁺) | Langmuir | q_max (mg/g) | 14.3 - 80 |

| Cadmium (Cd²⁺) | Langmuir | q_max (mg/g) | 29.3 - 91.38 |

| Chromium (Cr⁶⁺) | Langmuir | q_max (mg/g) | 77.7 - 12.50 (mmol/g) |

| Congo Red (Dye) | Langmuir | q_max (mg/g) | ~1050 |